Hydrogen-Bond Donor Capacity: 3-Methyl (C3) vs. 1-Methyl (N1) Regioisomer Enables Target-Relevant NH Engagement
The 3-methyl substitution pattern on the pyrrole carbon of the target compound preserves the pyrrole NH as a hydrogen-bond donor (HBD count = 1), in contrast to the N1-methyl regioisomer 5-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine (HBD count = 0) . This difference is functionally significant: the free NH can act as a key pharmacophoric element in target binding, as demonstrated in the GPR103/QRFP receptor antagonist series where the pyrrolo[2,3-c]pyridine NH forms critical hydrogen-bond interactions with the receptor [1]. The N-methyl analog cannot participate in such interactions without a metabolic N-demethylation step, potentially altering both potency and selectivity in biological assays.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) / NH Availability |
|---|---|
| Target Compound Data | HBD = 1 (free pyrrole NH present); TPSA = 28.68 Ų; LogP = 2.63 |
| Comparator Or Baseline | 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1369356-14-8): HBD = 0; TPSA = 17.8 Ų; XLogP3 = 2.0 |
| Quantified Difference | ΔHBD = +1 (target has donor; comparator lacks donor); ΔTPSA = +10.88 Ų; ΔLogP ≈ +0.6 (target more lipophilic with greater polar surface area) |
| Conditions | Computed molecular descriptors from vendor technical datasheets; TPSA and LogP calculated by standard cheminformatics methods |
Why This Matters
A compound with a hydrogen-bond donor NH group enables different binding modes than its N-alkylated analog, making it non-interchangeable in SAR programs targeting GPCRs, kinases, or bromodomains where the NH acts as a key pharmacophoric contact; procurement of the wrong regioisomer can invalidate structure-based design hypotheses.
- [1] Design and Development of Pyrrolo[2,3-c]pyridines That Mimic the C-Terminal Arg-Phe Motif of QRFP26. J Med Chem 2015, 58, 4086. PMID: 25875054. View Source
